(5-Methylpyrazin-2-yl)methanamine hydrochloride
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Overview
Description
(5-Methylpyrazin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyrazin-2-yl)methanamine hydrochloride typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to produce the amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyrazin-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Methylpyrazin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methylpyrazin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyrazin-2-yl)methanamine hydrochloride
- (3-Methoxy-5-methylpyrazin-2-yl)methanamine hydrochloride
- (5-Chloro-6-methylpyrazin-2-yl)methanamine hydrochloride
Uniqueness
(5-Methylpyrazin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C6H10ClN3 |
---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
(5-methylpyrazin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c1-5-3-9-6(2-7)4-8-5;/h3-4H,2,7H2,1H3;1H |
InChI Key |
VYPQTWAJDCVQHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CN.Cl |
Origin of Product |
United States |
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